7-(but-2-yn-1-yl)-8-[(3E)-3-(hydroxyimino)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
7-(but-2-yn-1-yl)-8-[(3E)-3-(hydroxyimino)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(but-2-yn-1-yl)-8-[(3E)-3-(hydroxyimino)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core purine structure, followed by the introduction of the but-2-yn-1-yl and hydroxyimino groups. The final steps involve the addition of the piperidinyl and quinazolinyl groups under controlled conditions to ensure the correct configuration and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow microreactor systems, which have been shown to improve the efficiency and sustainability of chemical processes .
Chemical Reactions Analysis
Types of Reactions
7-(but-2-yn-1-yl)-8-[(3E)-3-(hydroxyimino)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the hydroxyimino group to an amine.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines or other reduced forms of the compound.
Scientific Research Applications
7-(but-2-yn-1-yl)-8-[(3E)-3-(hydroxyimino)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(but-2-yn-1-yl)-8-[(3E)-3-(hydroxyimino)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Prop-2-yn-1-yl 2-bromo-2-methylpropanoate: A compound with a similar alkyne functional group.
Tertiary butyl esters: Compounds with similar ester functional groups.
Uniqueness
What sets 7-(but-2-yn-1-yl)-8-[(3E)-3-(hydroxyimino)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione apart is its combination of multiple functional groups in a single molecule, which provides a unique set of chemical and biological properties.
Properties
Molecular Formula |
C25H26N8O3 |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
7-but-2-ynyl-8-[(3E)-3-hydroxyiminopiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C25H26N8O3/c1-4-5-13-32-21-22(28-24(32)31-12-8-9-17(14-31)29-36)30(3)25(35)33(23(21)34)15-20-26-16(2)18-10-6-7-11-19(18)27-20/h6-7,10-11,36H,8-9,12-15H2,1-3H3/b29-17+ |
InChI Key |
MSEHXIZDQUNPPS-STBIYBPSSA-N |
Isomeric SMILES |
CC#CCN1C2=C(N=C1N3CCC/C(=N\O)/C3)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
Canonical SMILES |
CC#CCN1C2=C(N=C1N3CCCC(=NO)C3)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
Origin of Product |
United States |
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